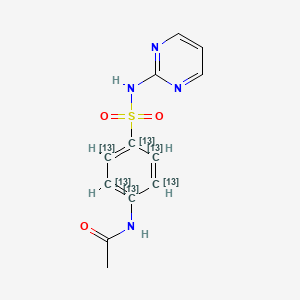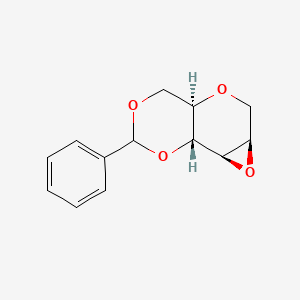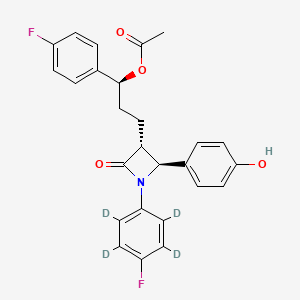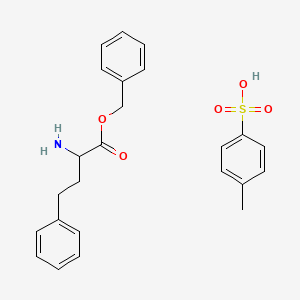
N-Acetil Sulfadiazina-13C6
Descripción general
Descripción
N-Acetyl Sulfadiazine-13C6 is the labelled analogue of N-Acetyl sulfadiazine . N-Acetyl sulfadiazine is a metabolite of sulfadiazine, an antibiotic used for the treatment of bacterial infections .
Chemical Reactions Analysis
The interaction kinetics of sulfadiazine (SDZ) and its main metabolite, N-acetyl-SDZ (N-ac-SDZ), with Leonardite humic acid (LHA) as a model soil humic acid was investigated . The labeling at the pyrimidine moiety of SDZ leaves the aniline moiety susceptible to covalent binding to LHA, which is blocked by the N-acetylation .Aplicaciones Científicas De Investigación
Toxicología farmacéutica
N-Acetil Sulfadiazina-13C6 se utiliza como material de referencia certificado para el análisis de datos altamente preciso y fiable en toxicología farmacéutica .
Síntesis de antibióticos
Se utiliza en la síntesis de antibióticos sulfonamida típicos, como sulfametoxazol y sulfadiazina, que están marcados con isótopos de carbono para fines de investigación .
Ciencia ambiental
Se ha estudiado la interacción del compuesto con el ácido húmico modelo, lo cual es significativo para comprender su comportamiento en los sistemas ambientales .
Mecanismo De Acción
Target of Action
N-Acetyl Sulfadiazine-13C6, a derivative of Sulfadiazine, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .
Mode of Action
N-Acetyl Sulfadiazine-13C6 acts as a competitive inhibitor of dihydropteroate synthetase . By binding to this enzyme, it prevents the proper processing of para-aminobenzoic acid (PABA), a precursor required for folic acid synthesis . This inhibition disrupts the production of folic acid, thereby hindering bacterial growth .
Biochemical Pathways
The action of N-Acetyl Sulfadiazine-13C6 affects the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, it prevents the conversion of PABA to dihydropteroate, a key step in the production of folic acid . This disruption in the pathway leads to a deficiency in folic acid, which is necessary for the synthesis of nucleic acids and proteins, thereby inhibiting bacterial growth .
Pharmacokinetics
It is known that sulfonamides, the class of antibiotics to which sulfadiazine belongs, are well absorbed orally and widely distributed throughout the body . They are metabolized in the liver and excreted primarily in the urine .
Result of Action
The primary result of N-Acetyl Sulfadiazine-13C6’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, it prevents bacteria from producing essential components of their cells, leading to a halt in their growth and proliferation .
Action Environment
The action of N-Acetyl Sulfadiazine-13C6 can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its absorption and metabolism . .
Safety and Hazards
Direcciones Futuras
The interaction of sulfadiazine (SDZ) and its main metabolite N-acetyl-SDZ (N-ac-SDZ) with soil humic acid was investigated . This research is of particular interest in environmental risk and persistence assessment because they determine the fate, transport, and bioavailability of SAs and its residues in soil .
Análisis Bioquímico
Biochemical Properties
N-Acetyl Sulfadiazine-13C6 interacts with various enzymes, proteins, and other biomolecules. It is a part of the sulfonamide class of antibiotics, which are known to inhibit bacterial growth by blocking the production of folic acid, a compound necessary for bacterial growth
Cellular Effects
The cellular effects of N-Acetyl Sulfadiazine-13C6 are not fully understood. As a metabolite of Sulfadiazine, it may share some of its cellular effects. Sulfadiazine is known to inhibit the activity of several enzymes involved in the synthesis of DNA and RNA, which can lead to the death of the bacteria .
Molecular Mechanism
As a sulfonamide antibiotic, it is known to block the production of folic acid in bacteria, inhibiting their growth
Temporal Effects in Laboratory Settings
A study on the interaction of Sulfadiazine and its main metabolite N-acetyl-SDZ with soil humic acid showed that a broadened electron spin resonance (ESR) signal was observed for SDZ, indicating strong restriction of the re-orientational motion of the spin probe, i.e., immobilization due to covalent binding of the aniline moiety of SDZ to reactive quinone sites of LHA .
Metabolic Pathways
The specific metabolic pathways that N-Acetyl Sulfadiazine-13C6 is involved in are not fully understood. As a metabolite of Sulfadiazine, it may be involved in similar metabolic pathways. Sulfadiazine is known to be involved in the metabolism of folic acid in bacteria .
Propiedades
IUPAC Name |
N-[4-(pyrimidin-2-ylsulfamoyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-9(17)15-10-3-5-11(6-4-10)20(18,19)16-12-13-7-2-8-14-12/h2-8H,1H3,(H,15,17)(H,13,14,16)/i3+1,4+1,5+1,6+1,10+1,11+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIZUWGMNCUKGU-BULCFLCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)S(=O)(=O)NC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564881.png)
![4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564882.png)
![Methyl 2-[4-(but-3-en-1-yn-1-yl)phenyl]-2-methylpropanoate](/img/structure/B564883.png)




![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester](/img/structure/B564893.png)





